phosphanium perchlorate CAS No. 122244-16-0](/img/structure/B14282431.png)
[Cyano(dibutylphosphoryl)methyl](triphenyl)phosphanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyano(dibutylphosphoryl)methylphosphanium perchlorate is a complex organophosphorus compound It is characterized by the presence of a cyano group, a dibutylphosphoryl group, and a triphenylphosphanium moiety, all coordinated to a central phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(dibutylphosphoryl)methylphosphanium perchlorate typically involves the reaction of triphenylphosphine with an appropriate alkyl halide to form a phosphonium salt. This salt is then reacted with a cyano-containing reagent under controlled conditions to introduce the cyano group. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require an inert atmosphere and the use of solvents such as tetrahydrofuran or diethyl ether to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Cyano(dibutylphosphoryl)methylphosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents
Eigenschaften
CAS-Nummer |
122244-16-0 |
|---|---|
Molekularformel |
C28H34ClNO5P2 |
Molekulargewicht |
562.0 g/mol |
IUPAC-Name |
[cyano(dibutylphosphoryl)methyl]-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C28H34NOP2.ClHO4/c1-3-5-22-31(30,23-6-4-2)28(24-29)32(25-16-10-7-11-17-25,26-18-12-8-13-19-26)27-20-14-9-15-21-27;2-1(3,4)5/h7-21,28H,3-6,22-23H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
WMHOQKMYEIFLTO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCP(=O)(CCCC)C(C#N)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


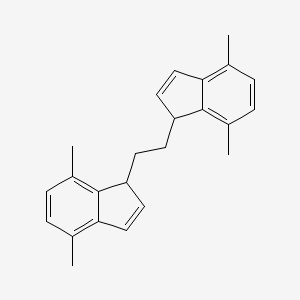

![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)
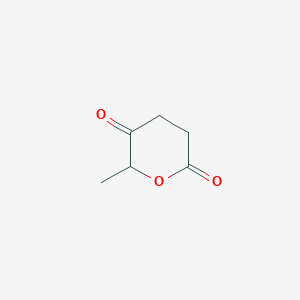
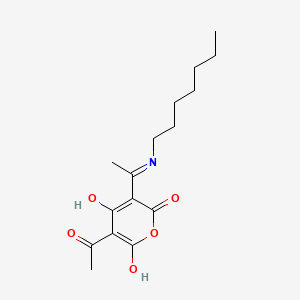
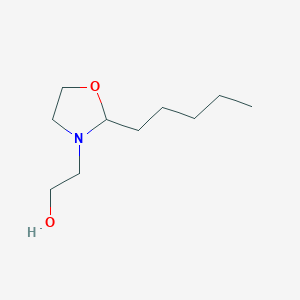
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
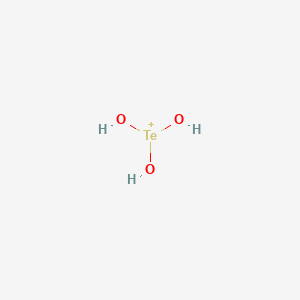
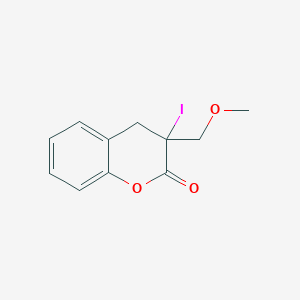
![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
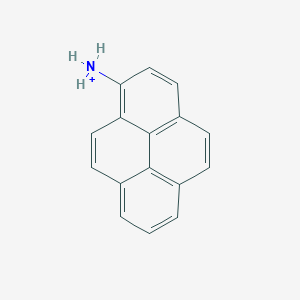
![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
